4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- typically involves multiple steps, including the formation of the indene ring system and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the indene ring system through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as hydroxyl and acetate groups through reactions like esterification and hydroxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound with a simpler structure.
1H-Indene-6-ol: A related compound with a hydroxyl group.
2-Methyl-1H-indene: A methyl-substituted indene.
Uniqueness
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- is unique due to its specific functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
CAS No. |
81836-17-1 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[(1S,2S,6S,7R,8R)-4-methyl-9-methylidene-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate |
InChI |
InChI=1S/C14H18O2/c1-7-4-11-10-6-13(12(11)5-7)14(8(10)2)16-9(3)15/h4,10-14H,2,5-6H2,1,3H3/t10-,11+,12+,13-,14+/m1/s1 |
InChI Key |
WRWCOPOETDQPAY-HTOAHKCRSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3C[C@H]([C@H]2C1)[C@H](C3=C)OC(=O)C |
Canonical SMILES |
CC1=CC2C3CC(C2C1)C(C3=C)OC(=O)C |
Origin of Product |
United States |
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